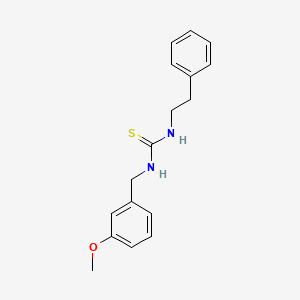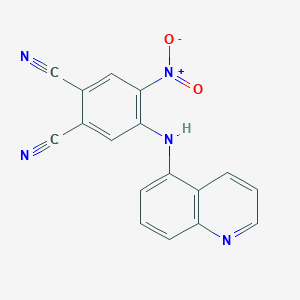![molecular formula C24H22F2N2O B10866635 1-Benzoyl-4-[bis(4-fluorophenyl)methyl]piperazine](/img/structure/B10866635.png)
1-Benzoyl-4-[bis(4-fluorophenyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It consists of a piperazine ring connected to a diphenylmethane scaffold, with two fluorine atoms at the para-positions of the phenyl rings.
- The compound is also referred to as flunarizine impurity A and plays a significant role in the synthesis of drugs like flunarizine and lomerizine .
1-Benzoyl-4-[bis(4-fluorophenyl)methyl]piperazine: is a chemical compound with the molecular formula .
Preparation Methods
- The next step is the Friedel-Crafts acylation , where benzoyl chloride reacts with the intermediate to yield 1-benzoyl-4-[bis(4-fluorophenyl)methyl]piperazine .
Synthetic Routes: The synthesis of this compound involves several steps. One common method starts with the reaction of with to form the intermediate .
Reaction Conditions: These reactions typically occur under anhydrous conditions, often using a Lewis acid catalyst such as .
Industrial Production: While industrial-scale production methods may vary, the synthetic route remains consistent[][1].
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stereochemistry, and synthetic applications.
Biology: It may serve as a pharmacological tool or be involved in drug discovery.
Medicine: Its role in the synthesis of drugs like highlights its importance.
Industry: The compound’s applications extend to pharmaceuticals and related fields.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects depends on the specific context (e.g., as an impurity or a pharmacologically active compound).
- It may interact with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
Uniqueness: The combination of a piperazine ring, benzoyl group, and fluorine substitution makes this compound unique.
Similar Compounds: While I don’t have an exhaustive list, other diphenylpiperazine derivatives may share structural similarities.
Properties
Molecular Formula |
C24H22F2N2O |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C24H22F2N2O/c25-21-10-6-18(7-11-21)23(19-8-12-22(26)13-9-19)27-14-16-28(17-15-27)24(29)20-4-2-1-3-5-20/h1-13,23H,14-17H2 |
InChI Key |
PBNJCINTNHFLBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-{5-[2-(1H-indol-3-yl)ethyl]-3-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl}benzoate](/img/structure/B10866554.png)
![5-chloro-N-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-1H-indole-2-carboxamide](/img/structure/B10866561.png)
![Ethyl 4-[({2-[(2-bromophenyl)carbonyl]hydrazinyl}carbonothioyl)amino]benzoate](/img/structure/B10866564.png)
![4-tert-butyl-2,6-bis{(E)-[2-(2H-tetrazol-5-yl)hydrazinylidene]methyl}phenol](/img/structure/B10866575.png)
![1-{2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]phenyl}-3-phenylurea](/img/structure/B10866580.png)
![3,4,5,7,11-pentamethyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaene-10,12-dicarbaldehyde](/img/structure/B10866589.png)
![3-(4-methoxyphenyl)-8-methyl-11-(thiophen-2-yl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10866598.png)
![1,5-dimethyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B10866601.png)

![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B10866608.png)
![2-(3,4-dimethoxyphenyl)-9,9-dimethyl-12-phenyl-8,9,10,12-tetrahydro-11H-chromeno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-11-one](/img/structure/B10866615.png)
![ethyl 1-[7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxylate](/img/structure/B10866628.png)

![methyl 4-({(1Z)-1-[1-(4-methoxyphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate](/img/structure/B10866630.png)
